

Application Notes: Acriflavine Hydrochloride for Staining Meiotic Chromosomes

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Compound of Interest

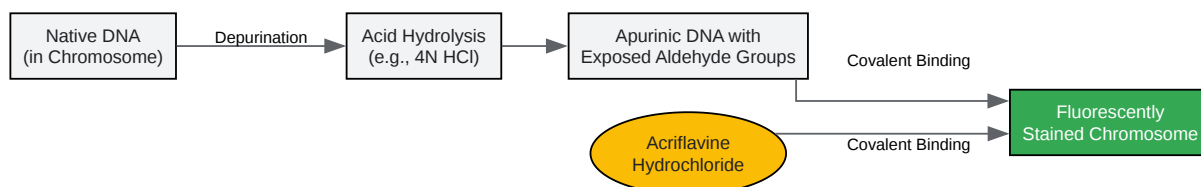
Compound Name: *Acriflavine hydrochloride*

Cat. No.: *B1666551*

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Introduction **Acriflavine hydrochloride** is a fluorescent, DNA-specific dye particularly suitable for staining meiotic chromosomes in various organisms, including fungi and plants.[1] Its application, often following an acid hydrolysis step similar to the Feulgen procedure, allows for clear visualization of chromosome morphology while leaving protein-rich structures like the nucleolus transparent.[1] This characteristic is highly advantageous for detailed analysis of pachytene chromosomes and for observing chromatin strands extending through the nucleolus to the satellite.[1] This document provides detailed protocols and technical data for the use of **acriflavine hydrochloride** in meiotic chromosome studies.

Mechanism of Action Acriflavine staining for chromosomes typically employs a preliminary acid hydrolysis step. This process removes purine bases from the DNA, exposing aldehyde groups on the deoxyribose sugar. Acriflavine then binds covalently to these exposed aldehyde groups, resulting in stable, fluorescently labeled chromosomes. Because the nucleolus is primarily composed of RNA and protein, it does not undergo this reaction and thus remains unstained, providing excellent contrast for chromosomal analysis.[1]



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Caption: Mechanism of Acriflavine-Feulgen Chromosome Staining.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two different protocols using acriflavine for staining cellular structures. The protocol adapted from Tanke and van Ingen (1980) is specifically optimized for meiotic chromosomes in fungi.[1]

Parameter	Protocol 1: Meiotic Chromosomes (Fungi)[1]	Protocol 2: General Protist Staining[2]
Sample Type	Unfixed intact perithecia	Live or formaldehyde-fixed cells
Acriflavine Concentration	100–200 µg/mL	0.05% (500 µg/mL)
Staining Solution	In 0.1 N HCl with 5 mg/mL K ₂ S ₂ O ₅	In 0.1 M citrate buffer, pH 3.0
Hydrolysis	4 N HCl for 20–30 min at 30°C	Not specified
Staining Time	20–30 min at 30°C	4 min at room temperature
Washing/Differentiation	3 x 3-5 min in HCl:70% Ethanol (2:98 v/v)	75% Isopropyl alcohol, then water
Mounting Medium	10% Glycerol	Water or immersion oil
Excitation Wavelength	~450 nm	420-490 nm or 450-490 nm
Emission Wavelength	~540 nm	Not specified (Red/Green fluorescence)

Detailed Experimental Protocol

This protocol is adapted from the Feulgen-type staining procedure used for visualizing meiotic chromosomes in the fungus *Neurospora crassa*. [1]

1. Materials and Reagents

- **Acriflavine Hydrochloride** (Sigma)

- Potassium Metabisulfite ($K_2S_2O_5$)
- Hydrochloric Acid (HCl)
- 70% Ethanol
- 10% Glycerol
- Distilled Water
- Microscope slides and coverslips
- Epifluorescence microscope

2. Solutions Preparation

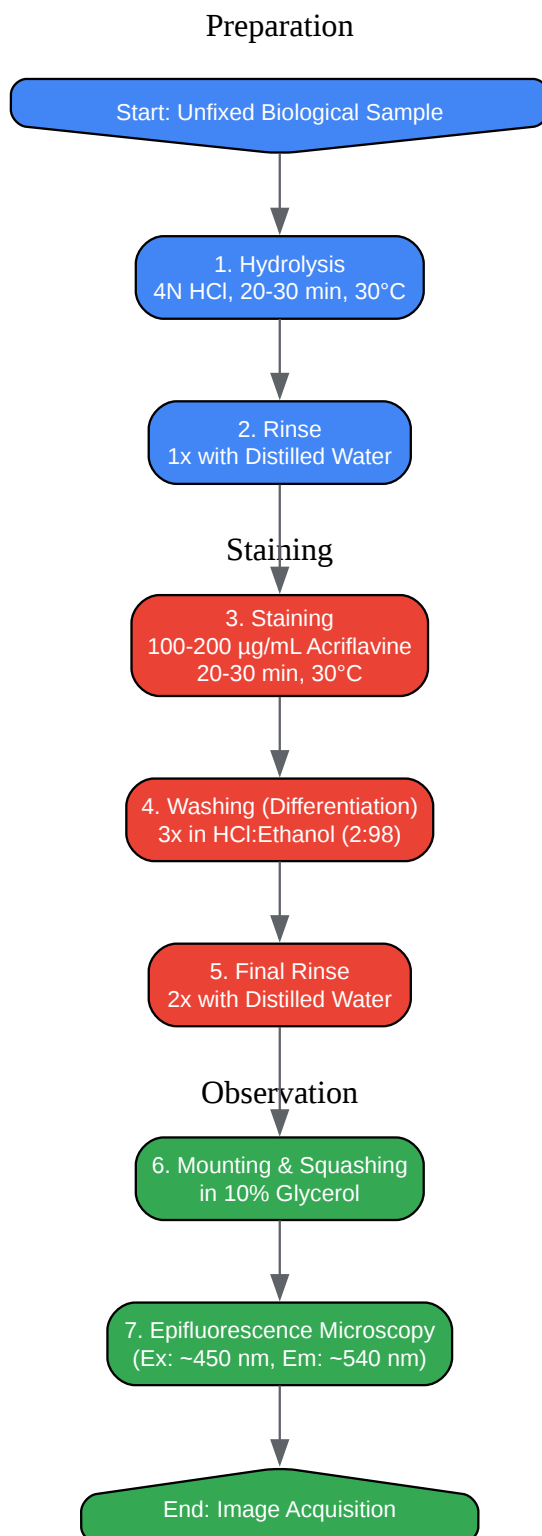
- Staining Solution: Dissolve **acriflavine hydrochloride** to a final concentration of 100-200 $\mu\text{g/mL}$ and potassium metabisulfite to 5 mg/mL in 0.1 N HCl. Prepare fresh.
- Hydrolysis Solution: 4 N HCl.
- Washing Solution: Mix concentrated HCl and 70% ethanol in a 2:98 v/v ratio.

3. Staining Procedure

- Sample Preparation: Grow and prepare biological samples as required. For *Neurospora*, strips of agar bearing developing perithecia (4-6 days post-fertilization) are used directly.[\[1\]](#)
- Hydrolysis: Immerse the unfixed samples in 4 N HCl for 20-30 minutes at 30°C.[\[1\]](#)
- Rinsing: Rinse the samples once with distilled water to remove the acid.[\[1\]](#)
- Staining: Transfer the samples to the acriflavine staining solution and incubate for 20-30 minutes at 30°C.[\[1\]](#)
- Washing (Differentiation): To remove non-covalently bound stain, wash the samples three times, for 3-5 minutes each, in the HCl-ethanol washing solution at 30°C.[\[1\]](#)
- Final Rinse: Wash the samples twice in distilled water to remove the washing solution.[\[1\]](#)

- Mounting: Dissect the stained material (e.g., perithecia) in a drop of 10% glycerol on a clean microscope slide.
- Squash Preparation: Gently squash the dissected material under a coverslip to release and spread the meiotic cells (e.g., asci).
- Visualization: Examine the slides using an epifluorescence microscope equipped with filters for excitation at approximately 450 nm and emission detection at around 540 nm.^[1] A magnification of 500x or higher is recommended.^[1]

Experimental Workflow Diagram



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Caption: Workflow for Meiotic Chromosome Staining with Acriflavine.

Applications in Research and Drug Development

- **Cytogenetics:** Acriflavine staining is a powerful tool for fundamental research in meiosis, allowing for detailed observation of chromosome pairing, recombination, and segregation.
- **Genotoxicity Screening:** While effective for staining, researchers should be aware that acriflavine can induce DNA damage upon light exposure, a property investigated in other contexts like in vivo imaging.[3] This characteristic could be explored in specific genotoxicity assays.
- **Anticancer Research:** Acriflavine is recognized as a potent inhibitor of Hypoxia-Inducible Factor (HIF-1), a key target in cancer therapy.[4][5] Its interaction with DNA is a core aspect of its broader biological activities, which also include inhibiting the unfolded protein response and epithelial-to-mesenchymal transition (EMT) in cancer models.[6] Understanding its effects on chromosome structure and stability can provide insights into its mechanism as an anticancer agent.

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